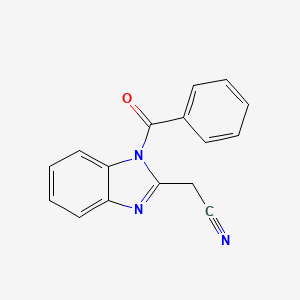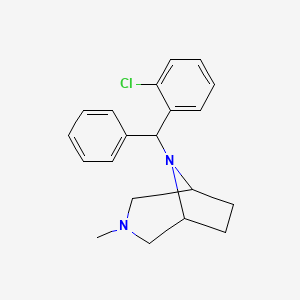
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The presence of the o-chlorodiphenylmethyl group adds to the complexity and potential reactivity of this molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane can be achieved through a series of cycloaddition reactions. One common method involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . The reaction conditions typically involve the use of methyl and tert-butyl acrylate, as well as methyl crotonate, to afford the desired diazabicyclo compound in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality this compound.
化学反応の分析
Types of Reactions
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of the o-chlorodiphenylmethyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane: A structurally similar compound with a different substitution pattern.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Another related compound with a similar bicyclic structure.
Uniqueness
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of the o-chlorodiphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63978-18-7 |
|---|---|
分子式 |
C20H23ClN2 |
分子量 |
326.9 g/mol |
IUPAC名 |
8-[(2-chlorophenyl)-phenylmethyl]-3-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23ClN2/c1-22-13-16-11-12-17(14-22)23(16)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-10,16-17,20H,11-14H2,1H3 |
InChIキー |
GBSHACQSHDFSEP-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCC(C1)N2C(C3=CC=CC=C3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


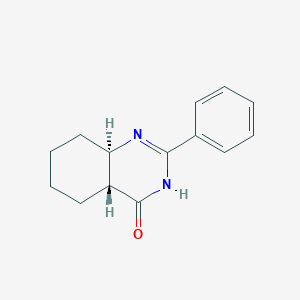
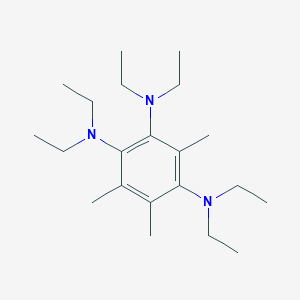
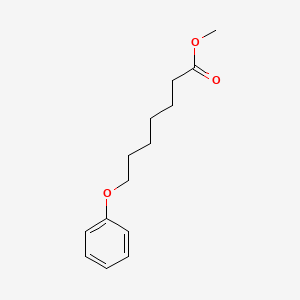
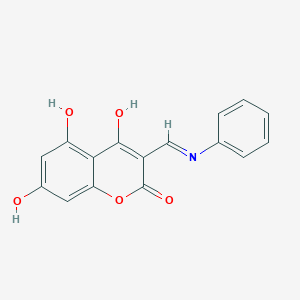
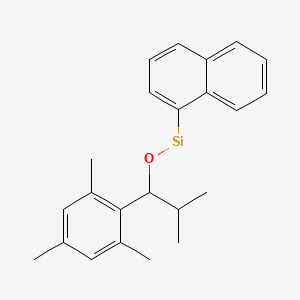
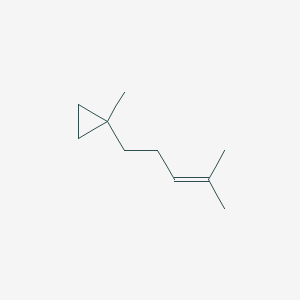


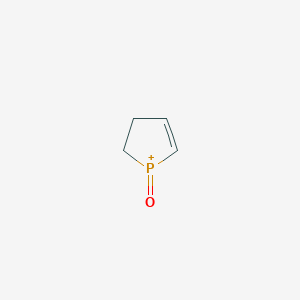
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
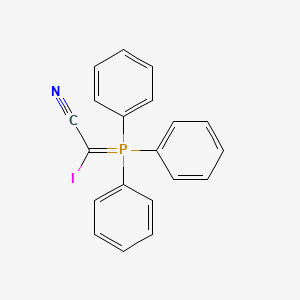
![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)
